

Desferriferribactin: A Technical Guide to a Key Pyoverdine Precursor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Desferriferribactin

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Introduction

Desferriferribactin is a crucial intermediate in the biosynthesis of pyoverdines, a class of fluorescent siderophores produced by *Pseudomonas* species. As a precursor molecule, understanding its properties and biosynthetic context is essential for research into bacterial iron acquisition, virulence, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of **Desferriferribactin**, including its physicochemical properties, its role in the pyoverdine biosynthesis pathway, and general experimental methodologies relevant to its study.

Core Data: Physicochemical Properties of Desferriferribactin

Quantitative data for **Desferriferribactin** is summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	140198-04-5	[1] [2] [3]
Molecular Weight	1064.15 g/mol	[1] [2]
Molecular Formula	C ₄₆ H ₇₃ N ₁₃ O ₁₆	

The Role of Desferriferribactin in Pyoverdine Biosynthesis

Desferriferribactin is the direct, non-fluorescent peptide precursor to the mature pyoverdine siderophore. The biosynthesis of pyoverdines is a complex process that begins in the cytoplasm and is completed in the periplasm of *Pseudomonas* bacteria.

Cytoplasmic Synthesis of Ferribactin

The synthesis of the ferribactin peptide backbone is carried out by Non-Ribosomal Peptide Synthetases (NRPSs) in the cytoplasm. This process involves the sequential addition of amino acids to form a linear peptide chain. The ferribactin precursor is then exported to the periplasm for further modification.

Periplasmic Maturation of Ferribactin to Pyoverdine

In the periplasm, a series of enzymatic modifications transform the non-fluorescent ferribactin into the mature, fluorescent pyoverdine. This maturation process is essential for its function as a high-affinity iron chelator. Key steps in the periplasmic maturation include the formation of the characteristic chromophore of pyoverdine from amino acid residues within the ferribactin backbone.

Signaling and Regulation

While specific signaling pathways directly involving **Desferriferribactin** are not well-documented, its synthesis is tightly regulated by iron availability. Under iron-limiting conditions, *Pseudomonas* species upregulate the expression of genes involved in the pyoverdine biosynthesis pathway, leading to the production of **Desferriferribactin** and its subsequent conversion to pyoverdine. The mature pyoverdine, complexed with iron, is then recognized by specific outer membrane receptors on the bacterial cell surface, triggering its uptake and the release of iron into the cell. This entire process is a key component of iron homeostasis in these bacteria.

Experimental Protocols: General Methodologies

Detailed experimental protocols specifically for **Desferriferribactin** are not readily available in the public domain. However, researchers can adapt established methods for the study of

siderophores, particularly pyoverdines.

Detection of Siderophore Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting the production of siderophores. It relies on the high affinity of siderophores for iron, which they strip from the blue-colored iron-CAS complex, resulting in a color change to orange.

Protocol Outline:

- Prepare CAS agar plates by mixing the CAS assay solution with a suitable growth medium.
- Inoculate the bacterial strain of interest onto the CAS agar plates.
- Incubate the plates under appropriate conditions to allow for bacterial growth and siderophore production.
- Observe the plates for the formation of an orange halo around the bacterial colonies, indicating siderophore secretion.

Isolation and Purification of Siderophores

The isolation and purification of **Desferriferribactin** would likely follow general protocols for pyoverdine purification, with modifications to target the non-fluorescent precursor.

Protocol Outline:

- Culture the *Pseudomonas* strain in an iron-deficient medium to induce siderophore production.
- Centrifuge the culture to separate the bacterial cells from the supernatant containing the secreted siderophores.
- The supernatant can be subjected to a series of chromatographic techniques for purification. These may include:

- Amberlite XAD-4 resin chromatography: To capture the siderophores from the culture supernatant.
- Gel filtration chromatography (e.g., Sephadex G-25): To separate molecules based on size.
- High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification. Fractions would need to be monitored by methods other than fluorescence, such as mass spectrometry, to identify those containing **Desferriferribactin**.

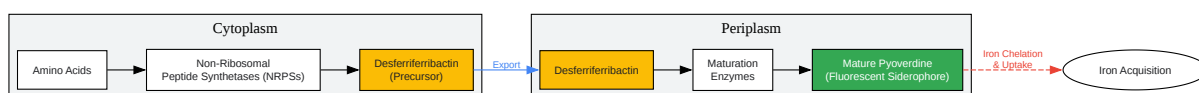
Characterization of Siderophores

Once purified, **Desferriferribactin** can be characterized using various analytical techniques:

- Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.
- Amino Acid Analysis: To determine the amino acid composition of the peptide backbone.

Visualizing the Pyoverdine Biosynthesis Pathway

The following diagram illustrates the general workflow for the biosynthesis of pyoverdines, highlighting the central role of **Desferriferribactin**.



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Caption: General pathway of pyoverdine biosynthesis.

This guide provides a foundational understanding of **Desferriferribactin** for professionals in research and drug development. While specific data on this precursor is limited, its integral role in the well-studied pyoverdine pathway offers numerous avenues for further investigation.

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References

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- To cite this document: BenchChem. [Desferriferribactin: A Technical Guide to a Key Pyoverdine Precursor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670288#desferriferribactin-cas-number-and-molecular-weight]

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Address: 3281 E Guasti Rd

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